molecular formula C13H20ClN B13605216 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidinehydrochloride

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidinehydrochloride

Cat. No.: B13605216
M. Wt: 225.76 g/mol
InChI Key: YGZOFWITRUSPNG-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidinehydrochloride is a chemical compound characterized by a pyrrolidine ring substituted with a 3-methylphenyl group and two methyl groups at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidinehydrochloride typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,4-diamine or an amino alcohol.

    Substitution Reactions:

    Methylation: The addition of methyl groups at the 2-position can be accomplished using methylating agents such as methyl iodide or dimethyl sulfate.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Common techniques include batch and continuous flow synthesis, with careful control of temperature, pressure, and reaction time.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic ring or the pyrrolidine nitrogen, using reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, acyl chlorides, polar aprotic solvents.

Major Products:

    Oxidation: Ketones, carboxylic acids.

    Reduction: Amines, alcohols.

    Substitution: Alkylated or acylated derivatives.

Scientific Research Applications

2,2-Dimethyl-3-(3-methylphenyl)pyrrolidinehydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity, including its effects on cellular processes and enzyme interactions.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidinehydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structural features allow it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    2,2-Dimethyl-3-phenylpyrrolidinehydrochloride: Lacks the 3-methyl group on the phenyl ring.

    2,2-Dimethyl-3-(4-methylphenyl)pyrrolidinehydrochloride: Has the methyl group at the 4-position on the phenyl ring.

    2,2-Dimethyl-3-(2-methylphenyl)pyrrolidinehydrochloride: Has the methyl group at the 2-position on the phenyl ring.

Uniqueness: 2,2-Dimethyl-3-(3-methylphenyl)pyrrolidinehydrochloride is unique due to the specific positioning of the 3-methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in binding affinity, selectivity, and overall effectiveness in various applications.

Properties

Molecular Formula

C13H20ClN

Molecular Weight

225.76 g/mol

IUPAC Name

2,2-dimethyl-3-(3-methylphenyl)pyrrolidine;hydrochloride

InChI

InChI=1S/C13H19N.ClH/c1-10-5-4-6-11(9-10)12-7-8-14-13(12,2)3;/h4-6,9,12,14H,7-8H2,1-3H3;1H

InChI Key

YGZOFWITRUSPNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCNC2(C)C.Cl

Origin of Product

United States

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